molecular formula C11H17N5 B565717 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine CAS No. 1246816-12-5

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B565717
CAS No.: 1246816-12-5
M. Wt: 219.292
InChI Key: ROXQNWRGRNAAAH-UHFFFAOYSA-N
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Description

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine (CAS 1246816-12-5) is a chemical compound with the molecular formula C11H17N5 and a molecular weight of 219.29 g/mol . It belongs to the 4-aminopyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry and drug discovery . This scaffold is a bioisostere of the purine ring of adenine, allowing it to mimic ATP and compete for binding in the active sites of various kinase enzymes . As part of the larger family of pyrazolopyrimidine derivatives, this compound is of significant interest in biochemical research, particularly in the development and study of protein kinase inhibitors . Kinase inhibition is a prominent therapeutic strategy for investigating cancer treatment pathways, and analogs based on this core structure have been explored for their potential to inhibit targets like mTOR and other kinases involved in cell proliferation . Researchers utilize this chemical backbone as a key intermediate for synthesizing more complex molecules to probe biological mechanisms and structure-activity relationships (SAR) . The calculated properties of this compound include a topological polar surface area of 69.6 Ų

Properties

IUPAC Name

1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXQNWRGRNAAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the primary applications of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine is its effectiveness as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in various cellular processes, including proliferation and differentiation. The compound has been shown to selectively inhibit the Src family of kinases, which are implicated in several cancers, including hepatocellular carcinoma and breast cancer.

Case Studies

Several studies have highlighted the efficacy of this compound in cancer models:

  • Hepatocellular Carcinoma : Research indicates that this compound exhibits potent anti-tumor activity against hepatocellular carcinoma by inhibiting Src kinases, leading to reduced cell migration and invasion .
  • Breast Cancer : In vitro studies have shown that the compound significantly decreases the viability of breast cancer cells through apoptosis induction .

Data Table: Efficacy in Cancer Models

Study ReferenceType of CancerIC50 Value (nM)Mechanism
Hepatocellular Carcinoma1.5Src kinase inhibition
Breast Cancer2.0Induction of apoptosis

Potential Therapeutic Applications

Beyond cancer treatment, this compound is being investigated for its potential in treating other diseases:

Cystic Fibrosis

Recent studies have explored the use of pyrazolo[3,4-d]pyrimidines as activators of cystic fibrosis transmembrane conductance regulator (CFTR). These compounds can enhance CFTR function, suggesting a therapeutic avenue for cystic fibrosis patients .

Neurological Disorders

The compound's ability to modulate signaling pathways may also provide benefits in neurological disorders where tyrosine kinases play a role in neuronal survival and function.

Synthesis and Development

The synthesis of this compound involves several steps that allow for structural modifications to enhance its potency and selectivity. Researchers are focusing on optimizing synthetic routes to produce derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Target Specificity

The substituent at position 3 of the pyrazolo[3,4-d]pyrimidine scaffold critically determines kinase selectivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituent at Position 3 Molecular Weight Primary Target(s) Biological Effect References
Target Compound 3-Ethyl Not reported Kinase (hypothesized) Anticipated kinase inhibition
PP1 (1Na-PP1) 1-Naphthyl ~340.4* Src-family kinases Inhibits neutrophil migration; reverses antithrombin effects
PP2 4-Chlorophenyl ~323.8* Src tyrosine kinase Reverses migration inhibition in neutrophils
3-BrB-PP1 3-Bromobenzyl 360.25 CDK2; Cdc7 kinase Induces cell cycle arrest in yeast
1NM-PP1 1-Naphthylmethyl 331.4* Cdc7 kinase Synchronizes meiotic cells; inhibits DNA replication
CAS 956025-83-5 3-Methylbenzyl 295.38 v-Src tyrosine kinase Potent and selective kinase inhibition

*Molecular weights estimated from molecular formulas where explicit data were unavailable.

Key Findings:

Substituent Size and Hydrophobicity: Bulky aromatic groups (e.g., 1-naphthyl in PP1) enhance interactions with hydrophobic kinase pockets, improving inhibition of Src-family kinases .

Halogen Effects :

  • The bromine atom in 3-BrB-PP1 facilitates halogen bonding with kinase active sites, enhancing binding affinity for CDK2 and Cdc7 .

Therapeutic Applications :

  • PP1 and PP2 : Used in studies of neutrophil migration and acute lung injury .
  • 1NM-PP1 : Critical for synchronizing yeast cells in meiosis research .
  • CAS 956025-83-5 : A lead compound in anticancer drug development due to v-Src specificity .

Pharmacokinetic and Metabolic Considerations

  • Lipophilicity : Aromatic substituents (e.g., naphthyl in PP1) increase lipophilicity, improving membrane permeability but risking solubility issues .
  • Metabolic Stability : The 3-ethyl group in the target compound may confer resistance to oxidative metabolism compared to benzyl or naphthyl derivatives .

Conflicting Evidence and Limitations

  • APPCR vs. APPR : The carboxamido group in APPCR increases cytocidal activity compared to APPR, underscoring the role of functional groups in efficacy .

Biological Activity

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of tyrosine kinases. This article explores the various biological activities associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

  • Molecular Formula : C13H18N6
  • Molecular Weight : 262.32 g/mol
  • CAS Number : 221244-14-0
  • Purity : >95% (HPLC)

This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and division. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer and other diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 4.3 nM , indicating high potency against specific cancer types . The mechanism involves the induction of cell cycle arrest and apoptosis through the inhibition of key signaling pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown promising antimicrobial activity. A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines demonstrated effective inhibition against various bacterial strains . The compound's structure allows for interaction with microbial enzymes, leading to growth inhibition.

Case Study 1: Tyrosine Kinase Inhibition

A pivotal study by Bishop et al. highlighted the specificity of this compound as a tyrosine kinase inhibitor. The research focused on its effects on v-Src tyrosine kinase, revealing that it significantly inhibited kinase activity and reduced cell proliferation in transformed cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of similar pyrazolo derivatives, including this compound. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Biological Activity Table

Activity IC50 Value (nM) Mechanism Reference
Tyrosine Kinase Inhibition4.3Inhibition of v-Src kinase
AntimicrobialVariesInhibition of microbial enzyme activity

Q & A

Q. What are the established synthetic routes for 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?

Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via multi-step condensation reactions. For example, similar compounds (e.g., anti-inflammatory derivatives) are prepared by reacting aryl/alkyl halides or isocyanates with precursor intermediates in solvents like dichloromethane or acetonitrile under reflux. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
  • Purification : Recrystallization from ethanol or acetone enhances purity .
  • Catalysis : Triethylamine is often used as a base to neutralize HCl byproducts during coupling reactions .
    Yield improvements (e.g., 62% for compound 12 in ) are achieved by controlling stoichiometry and reaction time.

Q. How should researchers safely handle and store this compound in laboratory settings?

Critical safety protocols include:

  • Storage : Separate organic and inorganic reagents; store in labeled, airtight containers at room temperature .
  • Personal protection : Wear nitrile gloves and lab coats; avoid exposure to skin/eyes.
  • Emergency measures : Locate eyewash stations and fire extinguishers; follow evacuation routes during spills .
  • Waste disposal : Neutralize acidic byproducts before disposal.

Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound post-synthesis?

  • ¹H NMR : Identifies substituent patterns (e.g., tert-butyl protons at δ ~1.4 ppm) and aromatic protons in the pyrazolo-pyrimidine core .
  • IR spectroscopy : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. What molecular mechanisms underlie the kinase inhibitory activity of this pyrazolo[3,4-d]pyrimidine derivative?

The compound inhibits Src-family tyrosine kinases by competitively binding to the ATP-binding pocket. Key findings:

  • Src kinase inhibition : Derivatives like PP1 and PP2 block phosphorylation of downstream targets (e.g., BCL2), inducing apoptosis in cancer cells .
  • Selectivity : Structural variations (e.g., tert-butyl vs. naphthyl groups) influence kinase specificity. For instance, PP1 reverses antithrombin-mediated neutrophil migration inhibition, while PP3 targets EGFR .
  • In vitro validation : IC₅₀ values are determined using enzymatic assays with purified kinases and ATP analogs .

Q. How does structural modification at specific positions influence the compound's biological potency and selectivity?

  • Position 1 : tert-butyl groups enhance metabolic stability and membrane permeability .
  • Position 3 : Ethyl or aromatic substituents (e.g., 3-ethyl vs. 4-phenoxyphenyl) modulate kinase affinity. For example, PP2 (4-chlorophenyl substitution) shows stronger antiproliferative activity than PP1 .
  • Position 4 : Amino groups are critical for hydrogen bonding with kinase active sites .
    Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. What in vitro and ex vivo models are appropriate for evaluating the compound's therapeutic potential?

  • Cell-based assays :
    • Proliferation : MTT assays on A431 (epidermoid carcinoma) or 8701-BC (breast cancer) cells .
    • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify cell death .
  • Ex vivo models :
    • Neutrophil migration : Boyden chamber assays to study inhibition of chemotaxis (e.g., IL-8-induced migration) .
    • Kinase activity : Western blotting for phosphorylated Src or MAPK in tissue lysates .
  • Dosage : Typical working concentrations range from 1–10 µM in cell culture .

Contradictions and Resolutions

  • Inhibitor specificity : PP1 and PP3 show divergent effects on neutrophil migration due to off-target kinase interactions . Resolution: Use isoform-specific siRNA knockdown to validate targets.
  • Synthetic yields : Variations in solvent polarity (e.g., acetonitrile vs. benzene) impact crystallinity and yield . Resolution: Screen solvents using high-throughput crystallography.

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